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molecular formula C15H24O B3061031 Dibutyl-p-cresol CAS No. 29997-25-9

Dibutyl-p-cresol

Cat. No. B3061031
M. Wt: 220.35 g/mol
InChI Key: RFRKTGYVXQRDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985826

Procedure details

Five gallons of the block copolymer cement product from Example VI containing about 2500 gms. of polymer is charged to a hydrogenation reactor together with an additional 40 lbs. of dry hexane. The reactor is flushed 6 times by pressuring to 50 psig with hydrogen and then releasing the pressure to about 5 psig. Then the hydrogenation catalyst is added which comprises 25 millimoles of Ni in nickel octoate-cyclohexene-triethyl aluminum in proportions of 1/1/3 respectively. The temperature is raised to 130°F and hydrogen introduced to a pressure of 150 psig. Periodically the system is repressured to 150 psig and samples are removed three times at several hours intervals. The temperature is maintained at 130°-160°F over a period of about 7 hours after which the reaction mixture is cooled to 120°F and vented several times. The product is dropped into a 55 gallon drum containing methanol and a small amount of antioxidant (dibutyl-p-cresol) to provide about 0.5 gm. of A.O. per 100 gms. of polymer. The product is filtered and rinsed several times with hexane. The copolymer is found to be about 100% hydrogenated and to have a glass transition temperature of -59°C and a melting point of 97°C. This product shows excellent impact strength and is used in the tests of Example VIII.
[Compound]
Name
block copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
nickel octoate cyclohexene triethyl aluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mmol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[H][H].CCC[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O-:18])=O.[CH3:19][CH2:20][CH2:21][CH2:22]CCCC([O-])=O.[Ni+2].C1CCCCC=1.C([Al](CC)CC)C>[Ni]>[CH2:3]([C:2]1[C:13]([CH3:12])=[CH:14][CH:15]=[C:16]([OH:18])[C:1]=1[CH2:19][CH2:20][CH2:21][CH3:22])[CH2:4][CH2:5][CH3:6] |f:2.3.4.5.6|

Inputs

Step One
Name
block copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
nickel octoate cyclohexene triethyl aluminum
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ni+2].C1=CCCCC1.C(C)[Al](CC)CC
Step Five
Name
Quantity
25 mmol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
of polymer is charged to a hydrogenation reactor together with an additional 40 lbs
CUSTOM
Type
CUSTOM
Details
The reactor is flushed 6 times
ADDITION
Type
ADDITION
Details
Then the hydrogenation catalyst is added which
CUSTOM
Type
CUSTOM
Details
are removed three times at several hours intervals
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained at 130°-160°F over a period of about 7 hours after which the reaction mixture
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 120°F
ADDITION
Type
ADDITION
Details
The product is dropped into a 55 gallon drum
ADDITION
Type
ADDITION
Details
containing methanol

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=C(C(=CC=C1C)O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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